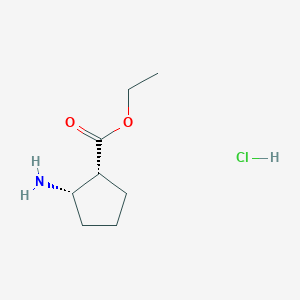

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride

Übersicht

Beschreibung

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a crystalline powder that appears white in color and has a melting point ranging from 97°C to 100°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride involves several steps. One common method includes the esterification of cis-2-amino-1-cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antifungal Activity

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride has been identified as a potent antifungal agent. Research indicates that derivatives of this compound exhibit microbiocidal activity against various plant pathogens, such as Phytophthora infestans (tomato blight) and Fusarium oxysporum (cucumber Fusarium wilt) . The compound's mechanism involves disrupting fungal cell integrity and inhibiting growth, making it valuable for agricultural use in combating fungal infections.

1.2 Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of bioactive molecules. For instance, it can be utilized in the preparation of enantiomeric forms of amino acids and related compounds through various synthetic routes . This capability is crucial for developing new pharmaceuticals, particularly those targeting neurological disorders and other diseases where chirality plays a significant role in drug efficacy.

Agricultural Applications

2.1 Microbiocidal Properties

The use of this compound as an agricultural microbiocide has been extensively documented. Its application can be directed to various parts of plants, including foliage and roots, or even to the soil surrounding the plants . Studies have shown that the compound effectively reduces the incidence of fungal diseases in crops, thus enhancing yield and quality.

2.2 Environmental Impact

In addition to its efficacy, this compound is noted for its relatively low toxicity to non-target organisms, making it an environmentally friendly alternative to conventional fungicides . This characteristic aligns with current trends towards sustainable agriculture practices.

Case Studies

Research Insights

Recent studies emphasize the importance of this compound in advancing both pharmaceutical and agricultural sciences. Its role as an intermediate in synthesizing complex organic molecules opens avenues for developing new therapeutic agents. Furthermore, its application in agriculture not only supports crop health but also promotes sustainable farming practices.

Wirkmechanismus

The mechanism of action of Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride can be compared with similar compounds such as:

Ethyl trans-2-amino-1-cyclopentane carboxylate hydrochloride: This compound has a different stereochemistry, which can lead to variations in its chemical and biological properties.

Ethyl 2-amino-1-cyclohexane carboxylate hydrochloride: The cyclohexane ring in this compound provides different steric and electronic effects compared to the cyclopentane ring in this compound.

The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical properties, which make it suitable for particular applications in research and industry.

Biologische Aktivität

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride (CAS Number: 142547-15-7) is a chemical compound with significant potential in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.671 g/mol

- Appearance : White crystalline powder

- Melting Point : 97°C to 100°C

The biological activity of this compound is largely attributed to its structural features, particularly the amino and ester functional groups. The compound can interact with various biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structural conformation and biological function.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active carboxylic acid, which may interact with biological targets such as enzymes or receptors.

- Amino Group Activity : The amino group can participate in various biochemical reactions, potentially acting as a substrate or inhibitor for specific enzymes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of amino acids, including this compound, may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Neuroprotective Effects : Some studies have indicated that compounds with similar structures can influence neurotransmitter systems, potentially offering neuroprotective effects against neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₈H₁₆ClNO₂ | Contains a cyclopentane ring; potential for diverse biological interactions |

| Ethyl trans-2-amino-1-cyclopentane carboxylate hydrochloride | C₈H₁₆ClNO₂ | Different stereochemistry may lead to variations in biological activity |

| Ethyl 2-amino-1-cyclohexane carboxylate hydrochloride | C₉H₁₈ClNO₂ | Cyclohexane ring provides different steric effects |

Study on Enzymatic Hydrolysis

A study published in MDPI explored the enzymatic hydrolysis of similar compounds using CALB (Candida antarctica lipase B) as a catalyst. The findings suggested that such enzymatic processes could enhance the yield of biologically active β-amino acids from esters like this compound .

Neuroprotective Research

In another investigation, researchers examined the effects of bicyclic amino acids on neuronal health. While the specific compound was not tested directly, related structures showed promise in enhancing neuronal survival under stress conditions, indicating potential therapeutic applications for this compound in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBMXCZWUCHLJB-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369354 | |

| Record name | Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142547-15-7 | |

| Record name | Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.